molecular formula C24H20BrNO4 B557915 Fmoc-3-bromo-L-phenylalanine CAS No. 220497-48-3

Fmoc-3-bromo-L-phenylalanine

Cat. No.: B557915
CAS No.: 220497-48-3
M. Wt: 466.3 g/mol
InChI Key: CALGTIKYXVBTAO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3-bromo-L-phenylalanine: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. It is a derivative of L-phenylalanine where a bromine atom is substituted at the third position of the phenyl ring. This compound is primarily used in peptide synthesis and proteomics research due to its ability to protect the amino group during peptide bond formation .

Mechanism of Action

Target of Action

Fmoc-3-bromo-L-phenylalanine, also known as FMOC-PHE(3-BR)-OH, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .

Mode of Action

The compound’s mode of action is twofold. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

It is known that the compound reduces the levels of glutathione, a crucial antioxidant in cells . This reduction can disrupt various biochemical pathways, leading to oxidative stress and ultimately cell death .

Pharmacokinetics

It is known that the compound is a fmoc protected amino acid used for proteomics research

Result of Action

The primary result of FMOC-PHE(3-BR)-OH’s action is its antibacterial activity. It has been found to significantly reduce the bacterial load in both in vitro settings and in mouse wound infection models . The compound’s ability to trigger oxidative and osmotic stress and alter membrane permeabilization leads to the death of Gram-positive bacteria .

Action Environment

The action of FMOC-PHE(3-BR)-OH can be influenced by environmental factors. For instance, the compound’s antibacterial activity can be enhanced when combined with other antibiotics like aztreonam (AZT), which increases FMOC-PHE(3-BR)-OH’s permeability through the bacterial membrane . This suggests that the compound’s action, efficacy, and stability can be modulated by its environment.

Biochemical Analysis

Cellular Effects

The effects of Fmoc-3-bromo-L-phenylalanine on various types of cells and cellular processes are multifaceted. In bacterial cells, it has been observed to exhibit antibacterial activity, particularly against Gram-positive bacteria. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, ultimately leading to cell death . In mammalian cells, This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress responses and apoptosis, thereby modulating cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. The Fmoc group facilitates the compound’s incorporation into peptides during synthesis. Once incorporated, the bromine atom on the phenylalanine residue can participate in halogen bonding, influencing the overall conformation and stability of the peptide. Additionally, This compound can act as an inhibitor or activator of enzymes, depending on its specific interactions with the enzyme’s active site. For instance, it may inhibit proteases by binding to their active sites and preventing substrate access, thereby modulating protein degradation pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. It is typically stored at -20°C to maintain its stability. Over time, This compound may undergo degradation, leading to a decrease in its effectiveness in peptide synthesis and other applications. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings, where it can influence cell viability and proliferation over extended periods .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its effects on metabolic pathways and enzyme interactions. At higher doses, This compound can induce toxic effects, including oxidative stress and apoptosis, particularly in sensitive tissues. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have highlighted the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and other enzymes involved in the catabolism of aromatic amino acids. The presence of the bromine atom can influence the metabolic flux, potentially altering the levels of metabolites in these pathways. Additionally, This compound can affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, amino acid transporters on the cell membrane can mediate the entry of This compound into cells. Once inside, it may bind to intracellular proteins, influencing its distribution and accumulation in specific cellular compartments. The compound’s hydrophobic nature and the presence of the Fmoc group can also affect its localization within lipid-rich environments, such as cell membranes .

Subcellular Localization

The subcellular localization of This compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the Fmoc group may facilitate its incorporation into membrane-bound peptides, directing it to the endoplasmic reticulum or Golgi apparatus. Additionally, This compound can localize to the cytoplasm, where it can interact with cytosolic enzymes and proteins, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Fmoc-3-bromo-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGTIKYXVBTAO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370316
Record name Fmoc-3-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-48-3
Record name 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-bromo-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-3-bromo-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-3-bromo-L-phenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-3-bromo-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-3-bromo-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-3-bromo-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.